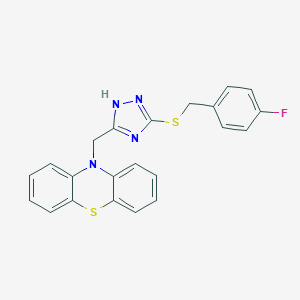![molecular formula C21H24N4O5S B292533 ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate](/img/structure/B292533.png)
ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to modulate the activity of GABA receptors, which are important for regulating neuronal activity.
Biochemical and Physiological Effects
Ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and modulate the activity of GABA receptors. It has also been shown to have anxiolytic and anti-convulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate in lab experiments is its potent anti-cancer properties. This compound can induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer research. Another advantage is its ability to modulate the activity of GABA receptors, which are important for regulating neuronal activity.
One of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate involves several steps, which can be time-consuming and expensive. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to study its effects on GABA receptors and its potential use in the treatment of neurological disorders. Additionally, further research is needed to optimize its synthesis method and to gain a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate involves several steps. The first step involves the reaction of 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride to form 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-acetate. The second step involves the reaction of 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-acetate with 3-methoxyaniline in the presence of sodium hydride to form 3-methoxyanilino-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-acetate. The final step involves the reaction of 3-methoxyanilino-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-acetate with ethyl chloroacetate in the presence of potassium carbonate to form ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate.
Applications De Recherche Scientifique
Ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Another potential application of this compound is in the field of neuroscience. Studies have shown that ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate can modulate the activity of GABA receptors, which are important for regulating neuronal activity. This compound has also been shown to have anxiolytic and anti-convulsant properties.
Propriétés
Formule moléculaire |
C21H24N4O5S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
ethyl 2-(N-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]-3-methoxyanilino)acetate |
InChI |
InChI=1S/C21H24N4O5S/c1-4-24-20(17-10-7-11-30-17)22-23-21(24)31-14-18(26)25(13-19(27)29-5-2)15-8-6-9-16(12-15)28-3/h6-12H,4-5,13-14H2,1-3H3 |
Clé InChI |
CMZHFCOEONHITM-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N(CC(=O)OCC)C2=CC(=CC=C2)OC)C3=CC=CO3 |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)N(CC(=O)OCC)C2=CC(=CC=C2)OC)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![3-Methyl-5-phenyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B292454.png)
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![6-[1,1'-Biphenyl]-4-yl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B292457.png)
![ethyl 4-{[5-(2-amino-5-phenyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B292461.png)
![Ethyl 4-benzyl-3-oxo-5-(2-oxopropylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292464.png)
![6-(4-chlorophenyl)-4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292465.png)
![N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea](/img/structure/B292468.png)
![N-(2-(benzylsulfanyl)-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-phenylurea](/img/structure/B292469.png)
![3-(2-methylphenyl)-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292471.png)
![[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B292472.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292474.png)